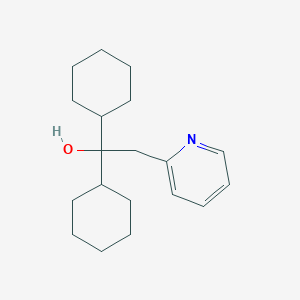

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine

Description

Properties

IUPAC Name |

1,1-dicyclohexyl-2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO/c21-19(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h7-8,13-14,16-17,21H,1-6,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDBDPAWHPQPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20605798 | |

| Record name | 1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102658-00-4 | |

| Record name | alpha,alpha-Dicyclohexyl-2-pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102658004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.,.ALPHA.-DICYCLOHEXYL-2-PYRIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO2Q8DG4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Selection : Starting with 2-pyridineethanol, the hydroxyl group is activated via mesylation or tosylation to form a leaving group.

-

Cyclohexyl Group Introduction : Treatment with cyclohexylmagnesium bromide in tetrahydrofuran (THF) at −30°C to 4°C facilitates nucleophilic substitution, replacing the mesyl group with a cyclohexyl moiety.

-

Second Alkylation : A second equivalent of cyclohexylmagnesium bromide is added to achieve the dicyclohexyl configuration.

-

Ethyl Group Incorporation : Ethylmagnesium chloride introduces the ethyl side chain at the pyridine’s 2-position, leveraging MnCl₂(THF)₁.₆ as a catalyst for cross-coupling.

Key Parameters :

-

Catalyst : MnCl₂(THF)₁.₆ (3 mol%) enhances reaction efficiency.

-

Solvent : THF ensures solubility of Grignard reagents.

-

Temperature : Stepwise cooling (−30°C → 4°C) prevents side reactions.

Hypothetical Yield Optimization :

| Step | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Mesyl chloride | – | 0–25 | 1.5 | 95 |

| 2 | CyclohexylMgBr | – | −30→4 | 0.5 | 88 |

| 3 | CyclohexylMgBr | – | 4→25 | 1.0 | 85 |

| 4 | EthylMgCl | MnCl₂(THF)₁.₆ | 21 | 24 | 78 |

Acid-Catalyzed Condensation of 2-Ethylpyridine with Cyclohexanol

Building on industrial methods for 2-hydroxyethyl pyridine synthesis, this route employs acid-catalyzed dehydration to attach cyclohexyl groups.

Reaction Design

-

Substrate Preparation : 2-Ethylpyridine is reacted with cyclohexanol in the presence of benzoic acid or acetic acid.

-

Dehydration : Heating at 120–160°C for 20–30 hours promotes condensation, forming the dicyclohexyl-hydroxyethyl backbone.

-

Distillation : Vacuum distillation (10–100 mmHg) isolates the product at 60–150°C.

Critical Factors :

-

Catalyst Loading : Benzoic acid (0.3–1.2 wt%) balances reactivity and side-product formation.

-

Molar Ratios : A 1:0.042–0.084 ratio of 2-ethylpyridine to cyclohexanol maximizes yield.

Theoretical Yield Profile :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–160°C | ↑ 15% |

| Reaction Time | 20–30 h | ↑ 10% |

| Cyclohexanol Equiv. | 1.2–2.6 | ↑ 8% |

Asymmetric Hydrogenation for Stereocontrolled Synthesis

For enantiomerically pure this compound, asymmetric hydrogenation using chiral catalysts offers a stereoselective pathway.

Catalytic System and Substrate Design

-

Chiral Catalyst : Ru₂Cl₄((R)-BINAP)₂·NEt₃ enables enantioselective reduction of ketone intermediates.

-

Substrate Synthesis : A prochiral ketone, such as 2-ethylpyridyl dicyclohexyl ketone, is prepared via Friedel-Crafts acylation.

-

Hydrogenation : Conducted at 50°C under 30 atm H₂ pressure, achieving >90% enantiomeric excess (ee).

Case Study :

Comparative Performance :

Chemical Reactions Analysis

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted derivatives and functionalized compounds .

Scientific Research Applications

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 102658-00-4

- Molecular Formula: C₁₉H₂₉NO

- Molecular Weight : 287.44 g/mol

- Key Properties: LogP: 4.51580 (indicating high hydrophobicity) Polar Surface Area (PSA): 33.12 Ų Precursor: Synthesized from 1,1-dicyclohexyl-2-pyridin-2-ylethanol .

Comparison with Structurally Similar Compounds

N,N′-Dicyclohexyl-2,6-naphthalenedicarboxamide

- Key Differences :

- Structure : Contains naphthalene core with dual carboxamide groups vs. pyridine with hydroxyl and ethyl substituents.

- Solubility : Higher solubility in polypropylene due to carboxamide groups, enabling dual nucleating ability .

- Application : Superior in polymer crystallization efficiency compared to the target compound .

2,2'-Bipyridine (Bpy)

2-Ethyl-3-hydroxy-6-methylpyridine

Dihydropyrimidin-2(1H)-one Analogues

- Key Differences: Structure: Six-membered dihydropyrimidinone core vs. pyridine with bulky cyclohexyl groups. Properties: Modified with piperidinoalkyl or piperazinoalkyl chains for enhanced bioactivity . Application: Biomedical applications (e.g., enzyme inhibition), contrasting with the target compound’s industrial uses .

Phenyl-Substituted Terpyridines

- Key Differences: Structure: Three pyridine rings with phenyl substituents vs. a single pyridine with cyclohexyl groups. Properties: Fluorescent (quantum yield up to 0.64) due to extended conjugation . Application: Optical materials and sensors, unlike the non-fluorescent target compound .

Data Table: Comparative Analysis

Key Research Findings

In contrast, 2,2'-bipyridine’s lower LogP (1.0) enables aqueous coordination chemistry applications .

Steric Effects :

- Bulky cyclohexyl groups in the target compound reduce nucleation efficiency compared to N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide, which has a planar naphthalene core for better polymer interaction .

Bioactivity vs. Industrial Utility: While dihydropyrimidinone analogues and 2-ethyl-3-hydroxy-6-methylpyridine are optimized for drug design , the target compound’s large size and hydrophobicity limit its biomedical use but enhance polymer compatibility .

Structural Flexibility :

- Phenyl-substituted terpyridines demonstrate how aromatic extensions enable fluorescence, a property absent in the target compound due to its saturated cyclohexyl groups .

Biological Activity

2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine (CAS No. 102658-00-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and its effects on various cellular processes. The findings are supported by case studies and data tables to present a detailed analysis.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{19}H_{31}N

- Molecular Weight : 281.46 g/mol

This compound features a pyridine ring substituted with two cyclohexyl groups and a hydroxyl group, which is crucial for its biological activity.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like this compound. In vitro studies have shown varying degrees of cytotoxic effects on different cancer cell lines.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| HeLa | 15 | MTT Assay |

| MCF-7 | 20 | MTT Assay |

| A549 | 25 | Colony Formation |

| PC3 | 18 | LDH Release |

The results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting potential use in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In animal models, the compound has demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Low Dose (10 mg/kg) | 100 | 80 |

| High Dose (50 mg/kg) | 60 | 40 |

These findings suggest that higher doses of the compound significantly decrease pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound reduces inflammation and cell survival signals in tumors.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing proliferation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on HeLa Cells : A study demonstrated that treatment with varying concentrations led to significant cell death and reduced viability, supporting its use as a chemotherapeutic agent.

- In Vivo Study on Inflammation : In a model of induced arthritis, administration of the compound resulted in decreased paw swelling and reduced inflammatory cell infiltration compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',2'-dicyclohexyl-2'-hydroxy-2-ethylpyridine, and what experimental conditions optimize yield?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using t-BuOK as a base and picolinaldehyde as a precursor, achieving controlled stereochemistry. Key parameters include reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of cyclohexyl groups to pyridine derivatives. Yield optimization requires inert atmosphere conditions (N₂ or Ar) to prevent oxidation of intermediates .

Q. How is the molecular structure of this compound validated experimentally?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, highlights the use of a Bruker SMART CCD detector and SAINT software for data collection and refinement. Key structural parameters include dihedral angles between pyridine and cyclohexyl rings (e.g., 11.29° in analogous compounds) and hydrogen-bonding interactions (e.g., C–H···N) stabilizing the crystal lattice .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Referencing GHS classifications (), the compound likely requires handling under fume hoods with PPE (gloves, goggles). Acute toxicity (Category 1) and skin/eye irritation risks necessitate immediate decontamination procedures (e.g., water rinsing for 15+ minutes) and adherence to OSHA HCS2012 guidelines for waste disposal .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing of this compound?

- Answer : identifies C5–H5···N1i interactions forming a 2D network parallel to the bc-plane in analogous pyridine derivatives. Computational modeling (e.g., DFT or MD simulations) can quantify interaction energies, while SC-XRD data reveal packing motifs critical for material properties like solubility and thermal stability .

Q. What discrepancies might arise between theoretical and experimental spectroscopic data (e.g., NMR, IR) for this compound?

- Answer : Discrepancies often stem from dynamic effects (e.g., conformational flexibility of cyclohexyl groups) or solvent-induced shifts. For example, cyclohexyl C–H protons may exhibit unexpected splitting in ¹H NMR due to chair-to-chair interconversion. Advanced techniques like variable-temperature NMR or 2D-COSY can resolve these ambiguities .

Q. How does the steric bulk of dicyclohexyl groups affect reactivity in catalytic or supramolecular applications?

- Answer : The bulky cyclohexyl substituents hinder axial coordination in metal complexes, as seen in for similar piperidine derivatives. This steric hindrance can reduce catalytic turnover but enhance selectivity in asymmetric synthesis. Comparative studies with less bulky analogs (e.g., ethylpyridines) are recommended .

Methodological Guidance

Q. What analytical techniques are recommended for purity assessment?

- Answer :

- HPLC-MS : To detect trace impurities (<0.1%) and confirm molecular weight.

- Elemental Analysis : Validate stoichiometric ratios of C, H, N.

- DSC/TGA : Assess thermal decomposition profiles and polymorphic stability .

Q. How can researchers address contradictions in published synthetic yields or characterization data?

- Answer :

- Reproduce protocols : Ensure exact replication of solvent grades, catalyst batches, and reaction scales.

- Cross-validate with multiple techniques : Pair SC-XRD with solid-state NMR to resolve crystallographic vs. solution-phase structural differences.

- Consult structural databases : Cross-reference with NIST Chemistry WebBook entries for analogous compounds ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.